![molecular formula C23H16ClN3O B6509086 1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-05-9](/img/structure/B6509086.png)
1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
This compound is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives typically consists of a chlorophenyl ring, phenyl ring, and the quinoxaline ring . The bond distances and bond angles are usually in good agreement with the standard values .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. For instance, some quinoline derivatives crystallize in the orthorhombic crystal system . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . These compounds also demonstrated significant inhibition effects against Plasmodium berghei .
Anti-cancer Properties
Quinazoline derivatives, which are part of the structure of the compound , have been found to exhibit anti-cancer properties . This makes them a potential area of study for the development of new cancer therapies.
Anti-inflammatory Properties
Quinazoline derivatives have also been associated with anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Anti-bacterial Properties
The anti-bacterial properties of quinazoline derivatives indicate that the compound could potentially be used in the development of new antibiotics.
Analgesic Properties
Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties . This suggests potential applications in pain management.
Anti-viral Properties
The anti-viral properties of quinazoline derivatives suggest that the compound could potentially be used in the treatment of viral infections.
Mechanism of Action
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .
Mode of Action
Quinoline derivatives have been known to exhibit their anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Biochemical Pathways
Quinazoline derivatives, which are structurally similar to quinolines, have been reported to affect a broad range of biological pathways, including anti-inflammatory, antitubercular, and antiviral activities .
Pharmacokinetics
It’s known that 4-aminoquinolines, a class of compounds structurally related to quinolines, are weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Quinoline derivatives have shown promise in the discovery of novel anticancer agents . They display diverse biological activities such as antimicrobial, anticonvulsant, analgesic activities, anti-inflammatory, antiobese, antiviral, and kinase inhibition . Therefore, the future research directions could involve further exploration of the biological activities of “1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” and its potential applications in medicine.
properties
IUPAC Name |
1-(3-chlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c1-28-18-10-11-21-19(13-18)23-20(14-25-21)22(15-6-3-2-4-7-15)26-27(23)17-9-5-8-16(24)12-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHOJXXFYNLHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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